molecular formula C14H13N3O B2749638 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 332899-45-3

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2749638
CAS No.: 332899-45-3
M. Wt: 239.278
InChI Key: MCIPWXXHHQAEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has various chemical characteristics on its scaffold that dramatically ameliorate cytotoxic activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Enzyme Inhibition : A series of compounds, including 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives, have been synthesized and evaluated for their inhibitory activity against specific enzymes. For instance, compounds within this class have been studied for their potential as cyclic GMP phosphodiesterase inhibitors, highlighting their significance in addressing hypertension through enzymatic activity modulation (B. Dumaitre & N. Dodic, 1996).

  • Anticancer Activity : Novel pyrazolo and pyrimidine derivatives, including structures akin to this compound, have shown excellent in vitro antitumor activity against specific cancer cell lines. These compounds have also exhibited high antimicrobial and antioxidant activities, underscoring their versatility and potential in drug development (A. Farag & Asmaa M. Fahim, 2019).

  • Synthetic Methodologies : Research into the synthesis of 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-Dicarbonyl Compounds provides novel synthetic methods for preparing derivatives of this compound. These methods enhance the understanding of electrophilic substitution reactions on such ring systems, offering pathways to novel compounds with potential therapeutic applications (Yan‐Song Zheng & K. Atta, 2011).

  • Radioligand Synthesis : The synthesis and evaluation of radioligands based on the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide framework, such as [18F]PBR111, for imaging translocator proteins with PET demonstrate the compound's utility in diagnostic imaging. This application is crucial for advancing neurological disease research and diagnostic methodologies (F. Dollé et al., 2008).

  • Antiinflammatory Properties : Studies on pyrazolo[1,5-a]pyrimidines have led to the discovery of new classes of nonsteroidal antiinflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity. This represents a significant advancement in developing safer antiinflammatory medications (G. Auzzi et al., 1983).

Future Directions

The future directions of research on this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, new series of pyrazolo[1,5-a]pyrimidines containing the 1,2,3,-triazole moiety were synthesized, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)10(2)13(16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUZYDXEYDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.